![molecular formula C11H10F4O2 B13540983 3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13540983.png)
3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-3-(trifluoromethyl)benzene.
Grignard Reaction: The benzene derivative undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding phenyl magnesium bromide intermediate.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide to yield the carboxylic acid product.
Purification: The crude product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-(trifluoromethyl)benzoic acid: Similar structure but lacks the butanoic acid moiety.
3-(Trifluoromethyl)phenylacetic acid: Contains a trifluoromethyl group but differs in the position and type of acid group.
4-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
Uniqueness
3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid is unique due to the combination of its fluoro and trifluoromethyl groups with a butanoic acid moiety. This structural arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H10F4O2 |
|---|---|
Poids moléculaire |
250.19 g/mol |
Nom IUPAC |
3-[4-fluoro-3-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H10F4O2/c1-6(4-10(16)17)7-2-3-9(12)8(5-7)11(13,14)15/h2-3,5-6H,4H2,1H3,(H,16,17) |
Clé InChI |
KIWKYVGMPWVQMF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)C1=CC(=C(C=C1)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


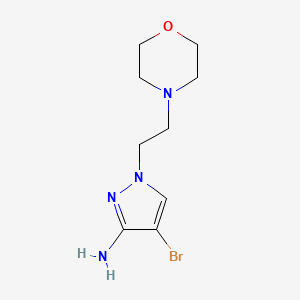
![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)
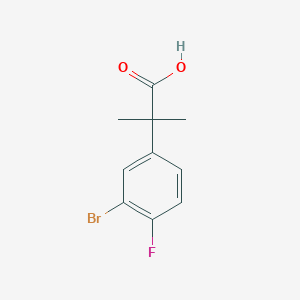
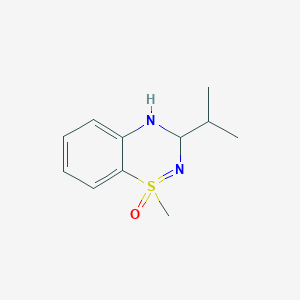
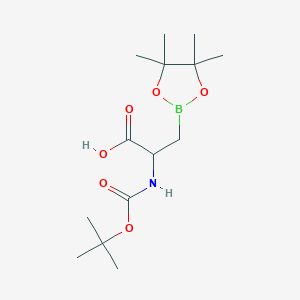
![Methyl2-amino-4-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13540929.png)
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride](/img/structure/B13540937.png)
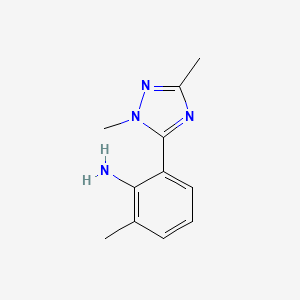
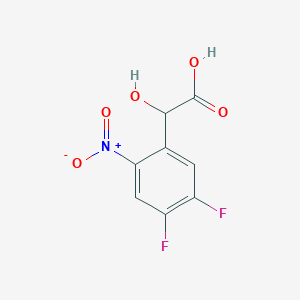
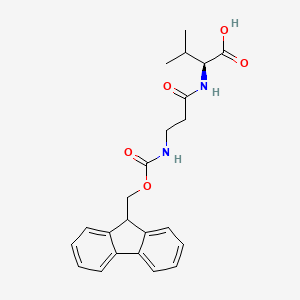
![Methyl 2-isopropyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13540960.png)
![5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540962.png)
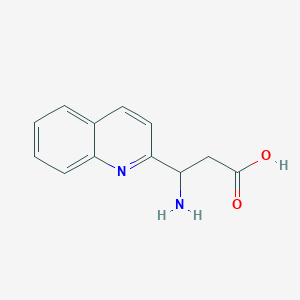
![2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline](/img/structure/B13540969.png)
